Cas no 1337256-51-5 (2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

2-(1-Amino-2,2,2-trifluoroethyl)-4-bromophenol is a brominated phenolic compound featuring a trifluoroethylamine substituent, which imparts unique electronic and steric properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity in cross-coupling reactions and other synthetic transformations, making it a valuable intermediate in pharmaceutical and agrochemical applications. The amino group provides a handle for further functionalization, while the phenol moiety offers versatility in derivatization. Its structural features contribute to improved metabolic stability and lipophilicity, which are advantageous in drug design. This compound is particularly useful in the development of fluorinated bioactive molecules, where its distinct substitution pattern enables precise modulation of physicochemical properties.
2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol structure
1337256-51-5 structure
Product name:2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol
CAS No:1337256-51-5
MF:C8H7BrF3NO
Molecular Weight:270.046491861343
CID:6377498
PubChem ID:77127810

2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol 化学的及び物理的性質

名前と識別子

    • 2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol
    • Phenol, 2-(1-amino-2,2,2-trifluoroethyl)-4-bromo-
    • 1337256-51-5
    • EN300-1930592
    • インチ: 1S/C8H7BrF3NO/c9-4-1-2-6(14)5(3-4)7(13)8(10,11)12/h1-3,7,14H,13H2
    • InChIKey: OBMKPUYGXHSYMR-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=C(Br)C=C1C(N)C(F)(F)F

計算された属性

  • 精确分子量: 268.96631g/mol
  • 同位素质量: 268.96631g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 200
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

  • 密度みつど: 1.712±0.06 g/cm3(Predicted)
  • Boiling Point: 313.7±42.0 °C(Predicted)
  • 酸度系数(pKa): 8.69±0.48(Predicted)

2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1930592-0.25g
2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol
1337256-51-5
0.25g
$1183.0 2023-09-17
Enamine
EN300-1930592-5g
2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol
1337256-51-5
5g
$3728.0 2023-09-17
Enamine
EN300-1930592-10g
2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol
1337256-51-5
10g
$5528.0 2023-09-17
Enamine
EN300-1930592-2.5g
2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol
1337256-51-5
2.5g
$2520.0 2023-09-17
Enamine
EN300-1930592-10.0g
2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol
1337256-51-5
10g
$5528.0 2023-05-25
Enamine
EN300-1930592-0.1g
2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol
1337256-51-5
0.1g
$1131.0 2023-09-17
Enamine
EN300-1930592-1g
2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol
1337256-51-5
1g
$1286.0 2023-09-17
Enamine
EN300-1930592-1.0g
2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol
1337256-51-5
1g
$1286.0 2023-05-25
Enamine
EN300-1930592-0.05g
2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol
1337256-51-5
0.05g
$1080.0 2023-09-17
Enamine
EN300-1930592-0.5g
2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol
1337256-51-5
0.5g
$1234.0 2023-09-17

2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol 関連文献

2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenolに関する追加情報

Introduction to 2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol (CAS No. 1337256-51-5)

2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol (CAS No. 1337256-51-5) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a phenolic group with a trifluoroethyl amino substituent and a bromine atom. The trifluoroethyl group introduces electronic effects that can influence the compound's reactivity and biological activity, making it a valuable substrate for various chemical transformations and applications.

Recent studies have highlighted the potential of 4-bromophenol derivatives in drug discovery and materials science. For instance, researchers have explored the use of trifluoromethylated phenols in the development of novel antibiotics and antiviral agents. The presence of the bromo group at the para position of the phenol ring enhances the compound's ability to participate in nucleophilic aromatic substitution reactions, which is a key aspect in synthesizing bioactive molecules.

The synthesis of 2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol involves a multi-step process that typically begins with the bromination of phenol derivatives. The introduction of the trifluoroethyl amino group requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize this process, as reported in recent publications.

In terms of applications, this compound has shown promise in the field of materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Studies have demonstrated that trifluoromethylated phenols can enhance the charge transport properties of polymers, which is crucial for applications in flexible electronics and optoelectronic devices.

Furthermore, 4-bromophenol derivatives have been investigated for their potential in environmental chemistry. The compound's ability to undergo enzymatic transformations makes it a useful model for studying biodegradation pathways. Recent research has focused on its role in microbial degradation processes, providing insights into its environmental fate and toxicity.

The structural versatility of 2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol also lends itself to applications in catalysis. The trifluoromethyl group can act as an electron-withdrawing substituent, enhancing the catalytic activity of metal complexes derived from this compound. This has implications for green chemistry and sustainable chemical processes.

In conclusion, CAS No. 1337256-51-5, or 2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol, is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it a valuable tool for researchers in drug discovery, materials science, and environmental chemistry. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow.

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